molecular formula C8H9ClF3N B237267 (4-amino-3-pyridinyl)phenyl-methanone oxime CAS No. 136227-16-2

(4-amino-3-pyridinyl)phenyl-methanone oxime

Cat. No.: B237267
CAS No.: 136227-16-2
M. Wt: 213.23 g/mol
InChI Key: PPFBNKWEGZCLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-amino-3-pyridinyl)phenyl-methanone oxime is a chemical compound with the CAS Registry Number 136227-16-2 and a molecular formula of C12H11N3O . It has a molecular weight of 213.24 g/mol and is also known by the synonym 3-[(hydroxyimino)(phenyl)methyl]pyridin-4-amine . As a methanone oxime derivative featuring both pyridinyl and phenyl rings, this compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its structure, which includes an amino group on the pyridine ring and an oxime functional group, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the exploration of nitrogen-containing heterocycles. Researchers utilize this compound in the development of potential pharmacologically active substances. Structurally related methanone compounds have been investigated in scientific research for their interactions with biological targets, such as enzymes . This product is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. Proper handling procedures should be followed, including the use of personal protective equipment and adequate ventilation .

Properties

IUPAC Name

N-[(4-aminopyridin-3-yl)-phenylmethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-11-6-7-14-8-10(11)12(15-16)9-4-2-1-3-5-9/h1-8,16H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFBNKWEGZCLQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358556
Record name N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136227-16-2
Record name N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 4-Aminopyridine with Benzaldehyde Derivatives

The foundational step in synthesizing (4-amino-3-pyridinyl)phenyl-methanone oxime involves the condensation of 4-aminopyridine with a benzaldehyde derivative to form the intermediate ketone. This reaction typically employs ethanol or methanol as solvents, with sodium acetate or carbonate acting as a base to facilitate imine formation. For example, a mixture of 4-aminopyridine (1.0 equiv) and benzaldehyde (1.2 equiv) in ethanol, heated under reflux for 6–8 hours, yields the Schiff base intermediate. Subsequent hydrolysis under acidic conditions generates the ketone precursor.

A critical factor is the stoichiometric balance between the amine and aldehyde components. Excess benzaldehyde (1.2–1.5 equiv) ensures complete conversion of 4-aminopyridine, minimizing residual starting material. The reaction’s progress is monitored via thin-layer chromatography (TLC), with typical yields ranging from 70% to 85% after purification by recrystallization from ethanol.

Oxime Formation via Hydroxylamine Hydrochloride

The ketone intermediate is then converted to the oxime using hydroxylamine hydrochloride. In a representative procedure, (4-amino-3-pyridinyl)phenyl-methanone (1.0 equiv) is reacted with hydroxylamine hydrochloride (1.5 equiv) in a 4:1 ethanol-water mixture at 80°C for 16 hours. Sodium acetate (2.5 equiv) neutralizes the liberated HCl, driving the reaction to completion. Post-reaction workup involves extraction with ethyl acetate, drying over anhydrous sodium sulfate, and solvent evaporation. The crude product is purified via column chromatography (pentane/ethyl acetate gradients), achieving yields of 65–75%.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times while maintaining high conversion rates. A protocol adapted from benzaldehyde oxime synthesis involves dissolving (4-amino-3-pyridinyl)phenyl-methanone (0.94 mmol), hydroxylamine hydrochloride (1.16 mmol), and sodium carbonate (1.17 mmol) in ethanol (3 mL). The mixture is subjected to microwave irradiation at 90°C and 300W for 5 minutes, achieving a conversion rate of 90.1%. This method eliminates prolonged heating, reducing side reactions such as oxidative degradation of the aminopyridine moiety.

Comparative Efficiency

The table below contrasts microwave-assisted and conventional thermal methods:

ParameterMicrowave MethodConventional Method
Reaction Time5 minutes16 hours
Temperature90°C80°C
SolventEthanolEthanol/Water
Conversion Rate90.1%85%
Purification Yield88%75%

Microwave synthesis enhances atom economy by minimizing solvent use and energy consumption, making it preferable for small-scale laboratory preparations.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

While detailed industrial protocols are scarce, continuous flow reactors are theorized to improve scalability. These systems enable precise temperature control and rapid mixing, critical for exothermic condensation reactions. A hypothetical setup involves pumping 4-aminopyridine and benzaldehyde derivatives through a heated reactor tube (100–120°C) with a residence time of 10–15 minutes, followed by in-line quenching and separation.

Catalyst Optimization

Heterogeneous catalysts, such as immobilized Lewis acids (e.g., ZnCl2 on silica gel), may enhance reaction rates and selectivity. Pilot studies on analogous oxime syntheses demonstrate that catalyst recycling reduces production costs by 20–30% without compromising yield.

Mechanistic Insights and Byproduct Management

Reaction Pathway Analysis

The formation of this compound proceeds via nucleophilic addition of hydroxylamine to the ketone’s carbonyl group, followed by dehydration to form the oxime. Competing pathways, such as Beckmann rearrangement, are suppressed by maintaining mildly acidic conditions (pH 5–6).

Byproduct Identification and Mitigation

Common byproducts include over-oxidized nitro compounds and dimerized species. Gas chromatography-mass spectrometry (GC-MS) analyses reveal that maintaining reaction temperatures below 100°C and excluding strong oxidizing agents (e.g., HNO3) reduces nitro derivative formation to <2%.

Advanced Purification Techniques

Chromatographic Methods

Silica gel chromatography with gradient elution (pentane to ethyl acetate) remains the gold standard for laboratory-scale purification. High-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/water mobile phases achieves >99% purity for pharmaceutical-grade material.

Recrystallization Optimization

Ethanol-water mixtures (3:1 v/v) provide optimal solubility differences for recrystallization, yielding colorless crystals with melting points of 142–144°C .

Chemical Reactions Analysis

Types of Reactions

(4-amino-3-pyridinyl)phenyl-methanone oxime can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce various amines.

Scientific Research Applications

Chemistry

In the realm of chemistry, (4-amino-3-pyridinyl)phenyl-methanone oxime serves as a building block for synthesizing more complex molecules. It can undergo various reactions including oxidation, reduction, and substitution which are crucial for developing new chemical entities .

Biology

The biological activity of this compound is noteworthy. Research indicates its potential as:

  • Antifungal Agent : It has shown strong antifungal properties against Candida species by disrupting hyphal formation and affecting membrane permeability .
  • Anti-inflammatory Agent : Studies suggest it modulates pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
  • Anticancer Activity : Preliminary investigations reveal its derivatives exhibit potent antitumor effects against various cancer cell lines by inhibiting critical signaling pathways involved in cancer progression .

Medicine

Ongoing research is exploring this compound's potential as a therapeutic agent for various conditions, including cancer and inflammatory diseases. Its mechanisms of action involve interaction with specific molecular targets that influence cellular processes .

Industry

In industrial applications, this compound may be utilized in developing new materials or as an intermediate in chemical manufacturing processes. Its unique properties make it suitable for various applications in material science .

Activity Target Organism/Cell Line Effect Reference
Antifungal ActivityCandida albicansDisruption of biofilm formation
Anti-inflammatoryHuman monocytic cellsModulation of TNF-alpha release
Anticancer ActivityLung and breast cancer cellsInhibition of RAS signaling pathways

Antifungal Activity Study

A study demonstrated that this compound effectively disrupted biofilm formation of Candida albicans, reducing the viability of mature biofilms significantly. This effect was noted even against clinical isolates resistant to conventional antifungal therapies such as ketoconazole .

Anti-inflammatory Research

In an experiment involving mice with induced arthritis, administration of this compound resulted in a significant decrease in inflammatory markers and joint swelling. This underscores its potential as an anti-rheumatic agent .

Cancer Research Trials

In vitro studies on various cancer cell lines revealed that derivatives of this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Further investigations are ongoing to assess efficacy in vivo using orthotopic mouse models .

Mechanism of Action

The mechanism of action of (4-amino-3-pyridinyl)phenyl-methanone oxime involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, potentially affecting cellular processes. The aromatic rings may interact with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Key Structural and Chemical Properties:

  • Molecular Formula : Estimated as C₁₂H₁₁N₃O (exact data requires experimental confirmation).
  • Functional Groups: Amino group (NH₂): Enhances hydrogen bonding and basicity. Oxime (C=N-OH): Imparts chelation capacity and redox activity.
  • Synthesis : Prepared via refluxing the parent ketone with hydroxylamine hydrochloride in a solvent like pyridine .

The amino and oxime groups synergistically influence reactivity, enabling participation in nucleophilic additions, metal coordination, and enzyme inhibition.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Amino vs. Nitro Substituents

  • (4-Nitrophenyl)(phenyl)methanone oxime (C₁₃H₉N₂O₃, MW 241.22 g/mol): The nitro group (-NO₂) is strongly electron-withdrawing, increasing electrophilicity and reactivity in substitution reactions. Exhibits antimicrobial activity due to nitro group redox properties .

Halogenated Derivatives

  • (4-Bromophenyl)phenylmethanone oxime (C₁₃H₁₀BrNO, MW 276.13 g/mol): Bromine increases lipophilicity, improving membrane permeability. Used in material science for halogen-based interactions .

Trifluoromethyl and Methoxy Substituents

  • 1-[3-(Trifluoromethyl)phenyl]ethanone oxime (C₉H₈F₃NO, MW 203.16 g/mol): CF₃ enhances metabolic stability and lipophilicity, valuable in agrochemicals .
  • 1-(3-Methoxy-phenyl)ethanone oxime: Methoxy (-OCH₃) is electron-donating, altering electronic density for tailored reactivity in organic synthesis .

Functional Group Variations

Oxime vs. Ketone

  • (4-Nitrophenyl)(phenyl)methanone (lacking oxime): Absence of oxime reduces chelation capacity and hydrogen bonding, limiting biological interactions .

Heterocyclic Analogues

  • (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone: Thienopyridine core diversifies π-π stacking and receptor binding, studied for enzyme modulation .

Biological Activity

(4-amino-3-pyridinyl)phenyl-methanone oxime, a compound with significant biological potential, has been the subject of various studies focusing on its pharmacological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a pyridine ring attached to a phenyl group through a methanone linkage, with an oxime functional group. This configuration is believed to contribute to its diverse biological activities.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Antifungal Activity : Studies have shown that this compound demonstrates strong antifungal properties, particularly against Candida species. It inhibits hyphal formation and disrupts membrane permeability, leading to cell death primarily through necrosis by downregulating cellular phosphorylation and inhibiting specific protein kinases .
  • Anti-inflammatory Effects : The compound has been associated with significant anti-inflammatory activity. It modulates the release of pro-inflammatory cytokines such as TNF-alpha in human monocytic cells, indicating potential use in inflammatory diseases .
  • Anticancer Potential : Preliminary studies suggest that this compound and its derivatives exhibit potent antitumor effects against various cancer cell lines, including lung and breast cancer cells. The mechanism involves inhibition of RAS signaling pathways, which are crucial in cancer progression .

Biological Activity Data Table

Activity Type Effect Target Organism/Cell Line Mechanism
AntifungalStrong inhibition of CandidaCandida albicansInhibition of hyphal formation, necrotic cell death
Anti-inflammatoryReduction of TNF-alpha releaseHuman monocytic THP-1 cellsModulation of pro-inflammatory cytokines
AnticancerInhibition of tumor growthA549 (lung adenocarcinoma), MDA-MB-231 (breast cancer)RAS pathway inhibition

Case Studies

  • Antifungal Activity Study : A study demonstrated that this compound effectively disrupted the biofilm formation of Candida albicans. It was shown to reduce the viability of mature biofilms and was effective against clinical isolates resistant to conventional antifungal therapies such as ketoconazole and caspofungin .
  • Anti-inflammatory Research : In a controlled experiment involving mice with induced arthritis, the administration of this compound resulted in a significant decrease in inflammatory markers and joint swelling, highlighting its potential as an anti-rheumatic agent .
  • Cancer Research Trials : In vitro studies on various cancer cell lines revealed that derivatives of this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Further investigations are ongoing to explore its efficacy in vivo using orthotopic mouse models .

Q & A

Basic: What are the optimal synthetic routes and characterization methods for (4-amino-3-pyridinyl)phenyl-methanone oxime?

Methodological Answer:
The compound can be synthesized via condensation of (4-amino-3-pyridinyl)phenyl-methanone with hydroxylamine hydrochloride under reflux in ethanol. Reaction progress is monitored using TLC. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Characterization involves:

  • 1H/13C NMR to confirm oxime formation (e.g., disappearance of carbonyl peaks and appearance of C=N-OH signals) .
  • HRMS for molecular ion verification .
  • X-ray crystallography (using SHELX software for refinement) to resolve stereochemistry and confirm bond angles .

Basic: How can structural elucidation address challenges in distinguishing oxime tautomers (syn/anti)?

Methodological Answer:

  • Use NOESY NMR to detect spatial proximity between the oxime proton and adjacent aromatic protons, differentiating syn (proximity) and anti (no proximity) configurations .
  • IR spectroscopy identifies O-H stretching (3200–3400 cm⁻¹) and C=N stretching (~1600 cm⁻¹).
  • Single-crystal XRD provides definitive tautomeric assignment via bond-length analysis (C=N vs. C-N) .

Basic: What experimental conditions ensure stability of the oxime group during storage and reactions?

Methodological Answer:

  • Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
  • Avoid prolonged exposure to light (UV degradation) .
  • In reactions, use anhydrous solvents (e.g., THF, DMF) and mild bases (e.g., NaHCO₃) to minimize decomposition .

Advanced: How can mechanistic studies evaluate the compound’s biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Kinetic assays : Measure inhibition constants (Ki) using enzyme activity assays (e.g., spectrophotometric monitoring of substrate conversion). For example, oxime-based inhibitors targeting DAHPS showed reduced bacterial growth (IC50 = 0.2 mg/mL) .
  • Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics between the oxime and target proteins .
  • Molecular docking (AutoDock Vina) predicts binding modes, validated by mutational analysis of active-site residues .

Advanced: What computational approaches model the electronic properties of the oxime moiety?

Methodological Answer:

  • DFT calculations (Gaussian 09/B3LYP/6-31G*) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO) to predict reactivity .
  • Molecular Dynamics (MD) simulations (AMBER/CHARMM) assess conformational stability in solvated systems .
  • QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with bioactivity .

Advanced: How to resolve contradictions in spectroscopic data during structural analysis?

Methodological Answer:

  • Cross-validation : Compare NMR shifts with computed chemical shifts (GIAO method) .
  • Heteronuclear correlation experiments (HSQC, HMBC) resolve ambiguous proton-carbon assignments .
  • Crystallographic refinement (SHELXL) corrects discrepancies between predicted and observed bond lengths .

Advanced: How to design structure-activity relationship (SAR) studies for oxime derivatives?

Methodological Answer:

  • Synthetic diversification : Introduce substituents (e.g., halogens, methoxy) at the pyridine or phenyl ring.
  • Activity profiling : Test derivatives in biological assays (e.g., antimicrobial MIC, cytotoxicity). Fluorine substitution at α-carbon lowers pKa and enhances Ki values .
  • Statistical analysis : Use PCA or cluster analysis to identify critical structural determinants .

Advanced: What methodologies assess toxicity and safety in preclinical research?

Methodological Answer:

  • In vitro cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) .
  • Acute exposure guidelines : Adapt AEGL frameworks (e.g., time-scaled LC50 values) from analogous oximes .
  • Genotoxicity screening : Ames test for mutagenicity; Comet assay for DNA damage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.